molecular formula C12H12N2O4 B14608900 5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione CAS No. 57353-53-4

5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione

Cat. No.: B14608900
CAS No.: 57353-53-4
M. Wt: 248.23 g/mol
InChI Key: ILYXBEBFVPWKOM-UHFFFAOYSA-N
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Description

5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione, also known as phenobarbital, is a barbiturate derivative. It is widely recognized for its use as an anticonvulsant and sedative. Phenobarbital has been a cornerstone in the treatment of epilepsy and other seizure disorders for many decades .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenobarbital can be synthesized through a multi-step process starting from benzyl chloride. The synthetic route involves the following steps :

    Benzyl chloride reacts with cyanide ion: to form benzyl cyanide.

    Hydrolysis of benzyl cyanide: yields phenylacetic acid.

    Esterification of phenylacetic acid with ethanol: produces ethyl phenyl acetate.

    Reaction of ethyl phenyl acetate with diethyloxalate: in the presence of absolute ethanol and sodium metal forms diethyl phenyl oxalato acetate.

    Distillation of diethyl phenyl oxalato acetate: at 180°C results in phenyl malonic ester.

    Treatment of phenyl malonic ester with ethyl bromide and sodium ethoxide: gives ethyl phenyl malonic ester.

    Condensation of ethyl phenyl malonic ester with urea: yields phenobarbital.

Industrial Production Methods

Industrial production of phenobarbital follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Phenobarbital undergoes various chemical reactions, including:

    Oxidation: Phenobarbital can be oxidized to form hydroxyphenobarbital.

    Reduction: Reduction reactions can convert phenobarbital to its corresponding alcohol derivatives.

    Substitution: Phenobarbital can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Phenobarbital has a wide range of scientific research applications:

Mechanism of Action

Phenobarbital exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to an allosteric site on the GABA_A receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Primidone: Another barbiturate derivative used as an anticonvulsant.

    Pentobarbital: A barbiturate with similar sedative and hypnotic properties.

    Secobarbital: Known for its use as a sedative and anesthetic.

Uniqueness

Phenobarbital is unique due to its long duration of action and its ability to induce enzymes in the cytochrome P450 system, which affects the metabolism of other drugs. This property makes it particularly useful in managing chronic conditions like epilepsy .

Properties

CAS No.

57353-53-4

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O4/c1-2-12(18-8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

ILYXBEBFVPWKOM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)OC2=CC=CC=C2

Origin of Product

United States

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